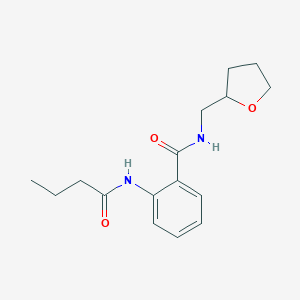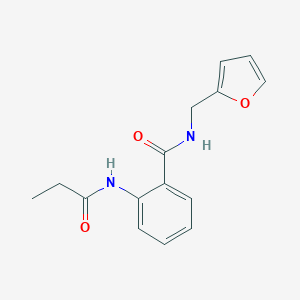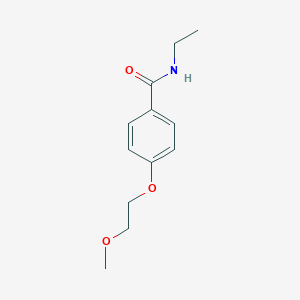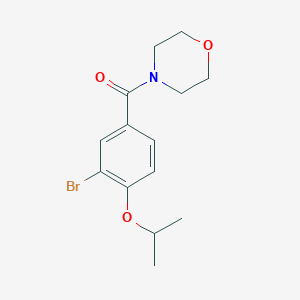![molecular formula C19H22N2O3 B495523 2-{[3-(isopentyloxy)benzoyl]amino}benzamide](/img/structure/B495523.png)
2-{[3-(isopentyloxy)benzoyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(isopentyloxy)benzoyl]amino}benzamide is a complex organic compound that belongs to the class of carbamates. Carbamates are widely known for their diverse applications in pharmaceuticals, agriculture, and materials science. This particular compound is characterized by its unique structure, which includes a carbamoyl group attached to a phenyl ring and a benzamide moiety with a 3-methylbutoxy substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(isopentyloxy)benzoyl]amino}benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-aminobenzoic acid with 3-methylbutanol in the presence of a dehydrating agent to form the corresponding ester. This ester is then reacted with an appropriate isocyanate to introduce the carbamoyl group, followed by a coupling reaction with 3-(3-methylbutoxy)benzoyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization, chromatography, and distillation to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(isopentyloxy)benzoyl]amino}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl or butoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or ethers.
Scientific Research Applications
2-{[3-(isopentyloxy)benzoyl]amino}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[3-(isopentyloxy)benzoyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-carbamoylphenyl)-3-methoxybenzamide
- N-(2-carbamoylphenyl)-3-ethoxybenzamide
- N-(2-carbamoylphenyl)-3-butoxybenzamide
Uniqueness
2-{[3-(isopentyloxy)benzoyl]amino}benzamide is unique due to the presence of the 3-methylbutoxy substituent, which imparts distinct chemical and physical properties. This structural feature may enhance its solubility, stability, and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C19H22N2O3 |
|---|---|
Molecular Weight |
326.4g/mol |
IUPAC Name |
2-[[3-(3-methylbutoxy)benzoyl]amino]benzamide |
InChI |
InChI=1S/C19H22N2O3/c1-13(2)10-11-24-15-7-5-6-14(12-15)19(23)21-17-9-4-3-8-16(17)18(20)22/h3-9,12-13H,10-11H2,1-2H3,(H2,20,22)(H,21,23) |
InChI Key |
POAGRKOYUWIIKG-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N |
Canonical SMILES |
CC(C)CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-allyl-2-{[3-(1-naphthyl)acryloyl]amino}benzamide](/img/structure/B495440.png)
![N-{2-[(allylamino)carbonyl]phenyl}-5-bromo-2-furamide](/img/structure/B495441.png)

![N-acetyl-N'-[2-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B495447.png)
![5-Benzyl-2-{[(4-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B495448.png)
![5-bromo-N-[2-(tert-butylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B495449.png)

![N-[2-(1-azepanylcarbonyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B495451.png)

![5-bromo-N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B495456.png)
![N-(4-{[ethyl(1-naphthyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B495459.png)
![N-ethyl-4-{[(2-methoxyphenoxy)acetyl]amino}-N-(1-naphthyl)benzamide](/img/structure/B495460.png)


